molecular formula C17H14FN3O2 B2550419 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 952985-24-9

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2550419
CAS No.: 952985-24-9
M. Wt: 311.316
InChI Key: RCAAAYATXKBKAB-UHFFFAOYSA-N
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Description

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic small molecule based on the isoxazole heterocyclic scaffold, a structure recognized for its diverse biological activities in medicinal chemistry research. Isoxazole derivatives are increasingly investigated in oncology, particularly for hematological malignancies, where they have demonstrated promising mechanisms of action including the induction of apoptosis, cell cycle arrest, and the ability to overcome drug resistance in cancer cell lines . These compounds represent a valuable tool for probing novel therapeutic targets. The structural motif of this compound suggests potential for interaction with key signaling pathways. Some isoxazole derivatives have been identified as agonists of the Wnt/β-catenin signaling pathway, a crucial cascade involved in cell development and proliferation, making them useful for fundamental research in cell biology and disease mechanisms . Researchers can utilize this compound to explore its specific effects and mechanisms in cellular models, contributing to the understanding of small molecule modulation in complex biological systems.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-3-1-13(2-4-14)16-9-15(21-23-16)10-17(22)20-11-12-5-7-19-8-6-12/h1-9H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAAAYATXKBKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a member of the isoxazole derivative family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}FN2_{2}O
  • Molecular Weight : 284.30 g/mol

The presence of the isoxazole ring and pyridine moiety contributes to its biological activity, affecting its interaction with various biological targets.

The compound exhibits several biological activities primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to:

  • Inhibit Cyclooxygenase Enzymes : This leads to anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases .
  • Interact with Ion Channels and Neurotransmitter Receptors : This interaction influences neuronal signaling pathways, potentially offering therapeutic benefits in neurological disorders .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound demonstrates significant anti-inflammatory properties by modulating the activity of cyclooxygenase enzymes.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria .

Comparative Studies

A comparative analysis of similar compounds reveals varying degrees of biological activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related isoxazole derivatives:

Compound NameMIC (µg/mL)Target Organism
Compound A5.0Staphylococcus aureus
Compound B10.0Escherichia coli
Compound C3.0Pseudomonas aeruginosa

These values suggest that modifications in the chemical structure can significantly influence antimicrobial efficacy.

Study 1: Anti-inflammatory Potential

A recent study investigated the anti-inflammatory effects of various isoxazole derivatives, including our target compound. The results showed a marked reduction in inflammation markers in vitro, supporting its potential use in inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of isoxazole derivatives against a panel of bacterial strains. The target compound exhibited promising results, particularly against Staphylococcus aureus, with an MIC value indicating effective inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazin-3(2H)-one Derivatives (FPR Agonists)

Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide and N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide share the acetamide backbone but replace the isoxazole with a pyridazinone core. These derivatives act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, activating calcium mobilization and chemotaxis in human neutrophils .

  • Key Differences: Heterocycle: Pyridazinone (two adjacent nitrogen atoms) vs. isoxazole (oxygen and nitrogen). Pyridazinones may exhibit distinct electronic properties and hydrogen-bonding capabilities. Substituents: Methoxybenzyl groups in pyridazinones vs. 4-fluorophenyl in the target compound. The bromophenyl substituent in these analogs may enhance halogen bonding but reduce metabolic stability compared to fluorine.

Triazole-Thioacetamide Analogs

2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide () features a triazole ring with a sulfur atom instead of the isoxazole oxygen. The thioether linkage and allyl/phenyl substituents may alter solubility and steric bulk compared to the target compound.

  • Key Differences: Heterocycle: Triazole (three nitrogen atoms) vs. isoxazole. Triazoles often enhance metabolic resistance and metal-binding capacity.

Herbicidal Acetamides (Flufenacet)

N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (flufenacet) shares the N-(4-fluorophenyl)acetamide motif but incorporates a thiadiazole ring and trifluoromethyl group, making it a potent herbicide .

  • Key Differences :
    • Heterocycle : Thiadiazole (sulfur and nitrogen) vs. isoxazole. Thiadiazoles are common in agrochemicals due to their electron-withdrawing properties.
    • Substituents : Trifluoromethyl enhances herbicidal activity but may introduce toxicity concerns in pharmaceuticals.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Heterocyclic Core Key Substituents Biological Activity/Application
2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide C₁₇H₁₅FN₃O₂ Isoxazole 4-Fluorophenyl, pyridin-4-ylmethyl Potential medicinal use (hypothesized)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₂H₂₁BrN₃O₃ Pyridazinone 4-Methoxybenzyl, bromophenyl FPR2 agonist (calcium mobilization)
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide C₂₁H₂₄N₆OS Triazole Allyl, phenyl, thioether Undisclosed (structural analog)
Flufenacet C₁₄H₁₃F₄N₃O₂S Thiadiazole Trifluoromethyl, 4-fluorophenyl Herbicide (FOE 5043)

Research Findings and Implications

  • Heterocyclic Core Impact: The isoxazole in the target compound likely offers better metabolic stability than pyridazinones, which may undergo ring-opening reactions. Compared to triazoles, isoxazoles are less prone to forming reactive metabolites.
  • Agrochemical vs. Pharmaceutical Design : Flufenacet’s thiadiazole and trifluoromethyl groups optimize herbicidal activity, whereas the target compound’s fluorine and pyridine align with medicinal chemistry principles (e.g., target selectivity, solubility).

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